molecular formula C8H6F2O2 B011212 3,5-Difluorophenylacetic acid CAS No. 105184-38-1

3,5-Difluorophenylacetic acid

Cat. No. B011212
CAS RN: 105184-38-1
M. Wt: 172.13 g/mol
InChI Key: IGGNSAVLXJKCNH-UHFFFAOYSA-N
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Description

3,5-Difluorophenylacetic acid is a chemical compound with the molecular formula C₈H₆F₂O₂ . It is an important pharmaceutical intermediate . The compound consists of a phenyl ring with two fluorine atoms attached at positions 3 and 5, along with an acetic acid functional group.


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 68-70°C .

Scientific Research Applications

Synthesis of N -acylalanine

Another application of 3,5-Difluorophenylacetic acid is in the synthesis of N -acylalanine. Acylalanines are important because they are used in the production of various pharmaceuticals and bioactive compounds.

Unfortunately, the search results do not provide more specific applications of 3,5-Difluorophenylacetic acid. It’s worth noting that as a fluorinated building block, this compound could have a wide range of applications in organic synthesis, particularly in the pharmaceutical industry . Fluorinated compounds are often used in medicinal chemistry due to their unique properties, such as increased stability, lipophilicity, and ability to form hydrogen bonds. Therefore, 3,5-Difluorophenylacetic acid could potentially be used in the synthesis of a variety of fluorinated pharmaceuticals and bioactive compounds. However, more specific applications would require further research or consultation with experts in the field.

properties

IUPAC Name

2-(3,5-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGNSAVLXJKCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40146996
Record name 3,5-Difluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluorophenylacetic acid

CAS RN

105184-38-1
Record name 3,5-Difluorophenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105184381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Difluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluorophenylacetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the synthetic route for producing 3,5-Difluorophenylacetic acid described in the research?

A1: The research paper outlines a three-step synthesis of 3,5-Difluorophenylacetic acid starting from 3,5-difluoro-bromobenzene.

  1. Grignard Reaction: 3,5-difluoro-bromobenzene is reacted with magnesium to form a Grignard reagent. This reagent is then treated with diethyl oxalate to yield ethyl 3,5-difluorobenzoylformate. []
  2. Hydrolysis: Ethyl 3,5-difluorobenzoylformate is subjected to hydrolysis using potassium hydroxide (KOH) to obtain the corresponding carboxylic acid. []
  3. Reduction: Finally, the carboxylic acid is reduced using hydrazine hydrate to produce the desired 3,5-Difluorophenylacetic acid. []

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